![molecular formula C12H17N3O3 B14692887 Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate CAS No. 23852-98-4](/img/structure/B14692887.png)
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate is a chemical compound known for its unique structure and properties. This compound is part of the benzoate family and has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate . This intermediate can then undergo further reactions to introduce the amino and hydroxyimino groups, often involving reagents like hydroxylamine and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyimino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar in structure but lacks the hydroxyimino group.
Methyl 3-amino-2-[(2-cyanobiphenyl-4-yl)methyl]amino]benzoate: Contains a cyanobiphenyl group, making it structurally different but functionally similar.
Uniqueness
Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
23852-98-4 |
|---|---|
分子式 |
C12H17N3O3 |
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate |
InChI |
InChI=1S/C12H17N3O3/c1-15(8-10(7-13)14-17)11-5-3-9(4-6-11)12(16)18-2/h3-6,17H,7-8,13H2,1-2H3 |
InChIキー |
KKZJQJKXEXVBRC-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=NO)CN)C1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
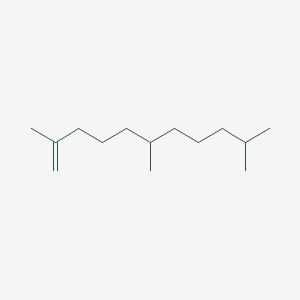

![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)


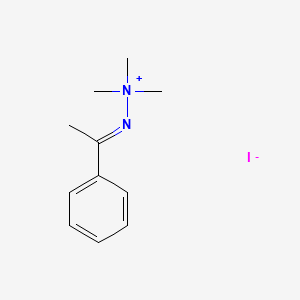
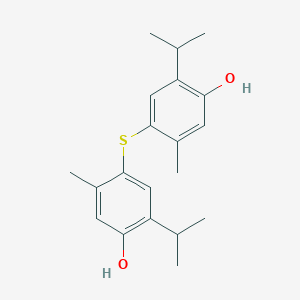
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
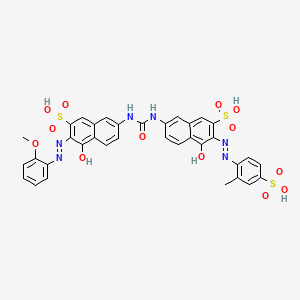
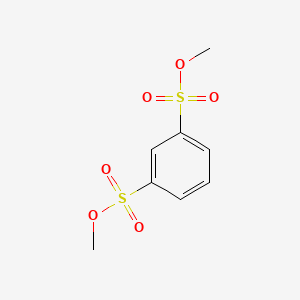
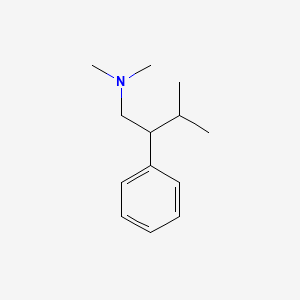
phosphanium bromide](/img/structure/B14692895.png)
